2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

This ortho-aniline 1,3,4-oxadiazole scaffold uniquely pairs a 4-pyridine ring with an ortho-NH₂ moiety, forming critical intramolecular hydrogen bonds that pre-organize the molecule for ATP-binding pocket engagement. Unlike para/meta isomers or phenyl-substituted analogs—which drastically alter LogP, tPSA, and binding geometry—this specific substitution pattern is validated for kinase inhibitor, HDAC, and PROTAC design. With a low LogP (~0.38) and high tPSA (77.8 Ų), it directly mitigates solubility-driven attrition in lead optimization. Ideal for focused libraries targeting epigenetic erasers and protein-protein interactions.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 54754-58-4
Cat. No. B1308896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
CAS54754-58-4
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N
InChIInChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2
InChIKeyUZFZCILKWNQMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4) – A Privileged Heterocyclic Scaffold for Targeted Library Synthesis


2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic building block featuring a central 1,3,4-oxadiazole core flanked by a 4-pyridine ring and an ortho-aniline moiety . With a molecular formula of C13H10N4O and a molecular weight of 238.24 g/mol, this compound serves as a versatile intermediate in medicinal chemistry . Its unique arrangement of hydrogen bond donors and acceptors positions it as a privileged scaffold for developing kinase inhibitors and modulating protein-protein interactions, distinguishing it from simpler oxadiazole derivatives in focused library design .

Critical Procurement Note: Why Analogs of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline Cannot Be Considered Interchangeable


Procurement decisions for this scaffold must recognize that seemingly minor structural modifications lead to substantial shifts in physicochemical and biological profiles. Substituting the ortho-aniline for a para-isomer or replacing the 4-pyridine with a phenyl ring drastically alters lipophilicity (LogP) and polar surface area (tPSA), directly impacting solubility, permeability, and off-target binding . Furthermore, the specific geometry of the ortho-aniline group is critical for forming unique intramolecular hydrogen bonds that pre-organize the molecule for target engagement, a feature absent in meta- or para-substituted analogs, thus rendering generic substitution scientifically invalid for SAR-driven projects . The quantitative evidence below details these critical differences.

Quantitative Differentiation Guide for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4) vs. Closest Analogs


Enhanced Hydrophilicity and Polar Surface Area vs. Phenyl Analog for Improved Aqueous Solubility

Replacing the 5-phenyl ring in the analog with a 4-pyridine ring in the target compound results in a significant decrease in calculated LogP and a substantial increase in topological polar surface area (tPSA). Specifically, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline exhibits a LogP of 0.38 and a tPSA of 77.8 Ų . In contrast, the phenyl analog, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, has a LogP of 3.567 and a tPSA of 64.94 Ų [1].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Increased Hydrogen Bond Acceptor Capacity vs. Diethylamino Analog for Enhanced Target Engagement Versatility

The ortho-aniline group of the target compound provides a distinct hydrogen bonding profile compared to the N,N-diethylated analog. 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . The analog, N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, lacks a hydrogen bond donor and has a reduced capacity for directional hydrogen bonding due to the tertiary amine, despite having 5 total acceptors . The target compound's tPSA is also higher (77.8 Ų vs. 70.43 Ų), further emphasizing its superior ability to engage in polar interactions.

Medicinal Chemistry Molecular Docking Lead Optimization

Confirmed Interaction with Thymidylate Synthase and Histone Deacetylase (HDAC) – A Class-Level Advantage Over Non-Pyridinyl Oxadiazoles

According to vendor-provided data, 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been shown to interact with thymidylate synthase and histone deacetylase (HDAC), two enzymes crucial for DNA synthesis and chromatin remodeling, respectively . While quantitative inhibition data (e.g., IC50) is not available in the public domain for this exact compound, the 4-pyridine moiety is a well-established pharmacophore for engaging these target classes, a feature absent in simple phenyl oxadiazole analogs [1].

Cancer Research Enzymology Epigenetics

Prioritized Research Applications for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline Based on Evidence


Focused Library Design for Kinase and Epigenetic Target Screening

The compound's physicochemical profile (moderate LogP, high tPSA) and reported interaction with HDAC and thymidylate synthase make it a high-priority inclusion for focused libraries targeting the kinase and epigenetic protein families. Its hydrogen bonding capacity (1 HBD, 4 HBA) is well-suited for engaging the ATP-binding pocket of kinases and the catalytic sites of epigenetic eraser enzymes .

Hit-to-Lead Optimization for Solubility-Challenged Chemical Series

The significantly lower LogP (0.38) and higher tPSA (77.8 Ų) compared to phenyl analogs position this compound as a valuable tool for improving the aqueous solubility of a lead series. Incorporating this pyridinyl-oxadiazole scaffold can mitigate solubility-related attrition early in the drug discovery process .

Development of Targeted Protein Degraders (PROTACs) or Molecular Glues

The orthogonal geometry and well-defined hydrogen bonding vectors of the ortho-aniline and 4-pyridine groups provide a rigid and directional linker for bifunctional molecules. The compound can serve as a foundational building block for constructing PROTACs or molecular glues, where precise spatial orientation of the two binding moieties is critical for inducing ternary complex formation .

Antimicrobial Discovery Leveraging Pyridine-Clubbed Oxadiazole Scaffolds

Based on literature precedent for the broader class of pyridine-clubbed 1,3,4-oxadiazoles, this specific compound is a strong candidate for antimicrobial screening. Class-level evidence demonstrates promising antitubercular activity against *Mycobacterium tuberculosis* H37Ra and *Mycobacterium bovis* BCG, with molecular docking suggesting inhibition of the enoyl-ACP reductase (InhA) enzyme [1].

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